4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

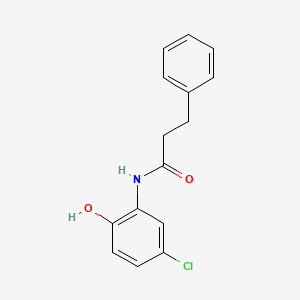

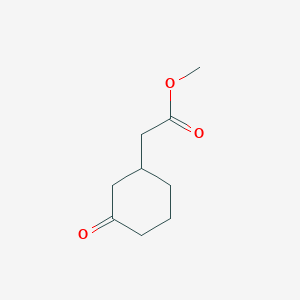

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2228652-72-8 . It has a molecular weight of 190.63 . The IUPAC name for this compound is 4-ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is1S/C7H10N2O2.ClH/c1-3-5-6 (7 (10)11)9 (2)4-8-5;/h4H,3H2,1-2H3, (H,10,11);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 190.63 . The compound is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Studies

Pharmacological Research

In pharmacological research, imidazole-5-carboxylic acids with various substituents at the 4-position have been synthesized and evaluated for their biological activities, particularly as angiotensin II receptor antagonists (H. Yanagisawa et al., 1996). These compounds demonstrate significant potential in developing new therapeutic agents for hypertension and other cardiovascular diseases by inhibiting the pressor response induced by angiotensin II, showcasing the importance of such compounds in medicinal chemistry.

Corrosion Inhibition

Studies have also explored the efficiency of imidazole derivatives, including those similar to 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride, for corrosion inhibition of metals (Rahela Gašparac, C. Martin, E. Stupnišek-lisac, & Z. Mandić, 2000). These compounds act as effective corrosion inhibitors for copper in acidic environments, indicating their potential industrial applications in protecting metal surfaces against corrosion.

Organic Synthesis

In organic synthesis, imidazole derivatives serve as key intermediates and reagents for constructing complex molecules. The synthesis of Schiff and Mannich bases from imidazole derivatives demonstrates the versatility of these compounds in organic synthesis, enabling the formation of compounds with potential pharmacological activities (O. Bekircan & H. Bektaş, 2008).

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

While specific future directions for 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride are not available, imidazole compounds in general have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show promise in the development of treatments for a variety of conditions, including infectious diseases .

Mecanismo De Acción

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds generally interact with their targets through the nitrogen atoms in the imidazole ring . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which may influence their absorption and distribution .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action of 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents may affect its distribution in the body . Additionally, factors such as pH may influence the compound’s stability and efficacy .

Propiedades

IUPAC Name |

5-ethyl-3-methylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9(2)4-8-5;/h4H,3H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSNYUYLXOSHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C=N1)C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)

![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)

![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)

![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)

![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)

![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)